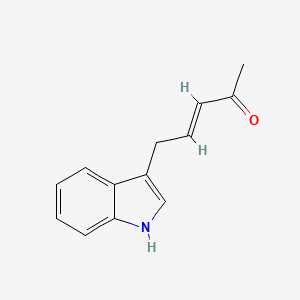
5-(1H-Indol-3-yl)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Indol-3-yl)pent-3-en-2-one: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The structure of this compound consists of an indole ring attached to a pentenone chain, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Indol-3-yl)pent-3-en-2-one can be achieved through several methods. One common method involves the condensation of indole-3-carbaldehyde with a suitable ketone under acidic or basic conditions. For example, the reaction of indole-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide can yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-(1H-Indol-3-yl)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(1H-Indol-3-yl)pent-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1H-Indol-3-yl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact mechanism can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-(1H-Indol-3-yl)pentanoic acid: Similar structure with a carboxylic acid group instead of a ketone.
Uniqueness: 5-(1H-Indol-3-yl)pent-3-en-2-one is unique due to its specific pentenone chain, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(E)-5-(1H-indol-3-yl)pent-3-en-2-one |
InChI |
InChI=1S/C13H13NO/c1-10(15)5-4-6-11-9-14-13-8-3-2-7-12(11)13/h2-5,7-9,14H,6H2,1H3/b5-4+ |
InChI Key |
YUVYQIGZURGQFH-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)/C=C/CC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CC(=O)C=CCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)
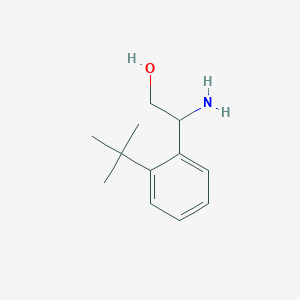
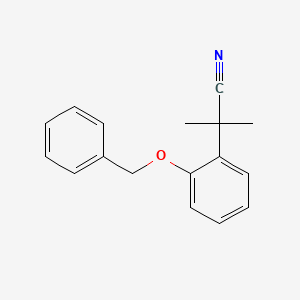
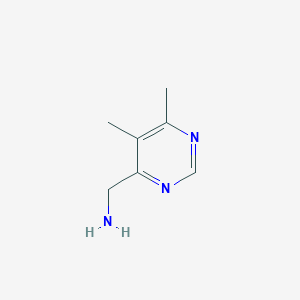

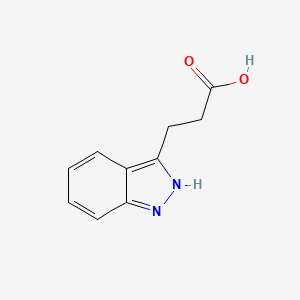


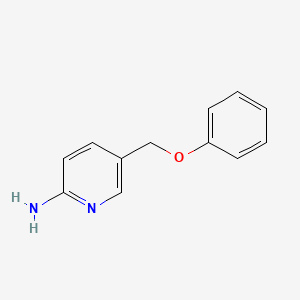
![1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole](/img/structure/B13529685.png)
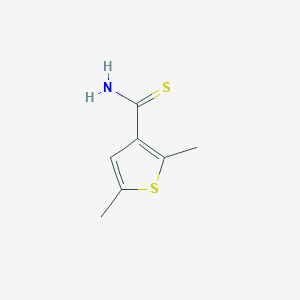
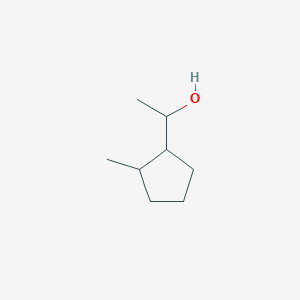
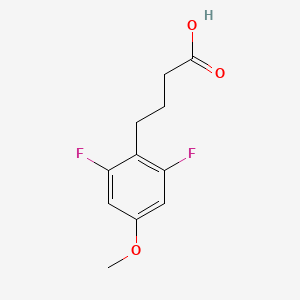
![Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B13529712.png)
